molecular formula C8H5F2NO4 B8523386 (2,3-Difluoro-5-nitrophenyl)acetic acid CAS No. 875003-88-6

(2,3-Difluoro-5-nitrophenyl)acetic acid

Cat. No. B8523386
M. Wt: 217.13 g/mol
InChI Key: HFKPSXLOLLNFRT-UHFFFAOYSA-N
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Patent
US07435751B2

Procedure details

(2,3-Difluoro-phenyl)-acetic acid (11, 5 g, 0.0290 mol) is dissolved in concentrated sulfuric acid (20 ml) and the resulting solution cooled to −10° C. with vigorous stirring. A solution of nitric acid (1.88 ml, 69.3%, 0.0290 mol) and sulfuric acid (2 ml) is added dropwise at a rate such that the temperature remains below −5° C. The thickened slurry is stirred for 15 minutes and then poured on ice. The resulting white precipitate is filtered and dried under vacuum (6.3 g, 99%) and consists of a 50/50 mixture of 5 and 6-NO2 regioisomers suitable for use directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=[O:11].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:13]([O-:15])=[O:14])=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)CC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.88 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The thickened slurry is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains below −5° C
ADDITION
Type
ADDITION
Details
poured on ice
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum (6.3 g, 99%)
ADDITION
Type
ADDITION
Details
consists of a 50/50 mixture of 5 and 6-NO2 regioisomers suitable for use directly in the next step

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=C(C=C(C=C1F)[N+](=O)[O-])CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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